(2R)-1-Bromobutan-2-OL
Description
Significance of Chiral Halohydrins as Synthetic Intermediates
Chiral halohydrins are highly valuable building blocks in the synthesis of numerous natural products and pharmaceuticals. researchgate.net Their utility lies in the presence of two reactive functional groups—a halogen and a hydroxyl group—which can be selectively manipulated to introduce further functionality. fiveable.me A primary application of chiral halohydrins is their conversion into epoxides, which are themselves important precursors in the production of pharmaceuticals and agrochemicals. fiveable.me This transformation is typically achieved through an intramolecular SN2 reaction, where the deprotonated hydroxyl group acts as a nucleophile, displacing the adjacent halogen. youtube.commasterorganicchemistry.comorganicchemistrytutor.com
The stereochemistry of the halohydrin is crucial, as it dictates the stereochemistry of the resulting epoxide. fiveable.me This stereospecificity is a powerful tool for controlling the three-dimensional arrangement of atoms in a target molecule, which is often critical for its biological activity. fiveable.me Beyond epoxide formation, the halogen and hydroxyl groups of chiral halohydrins can participate in a variety of other transformations, including nucleophilic substitution and oxidation reactions, further expanding their synthetic utility. fiveable.me
The Role of (2R)-1-Bromobutan-2-OL in Stereoselective Synthesis
This compound is a specific chiral halohydrin that serves as a valuable precursor in stereoselective synthesis. Its defined stereochemistry at the C2 position makes it an important starting material for the synthesis of enantiomerically pure compounds.
A key application of this compound is its conversion to the corresponding chiral epoxide, (R)-1,2-epoxybutane. This transformation is typically accomplished by treatment with a base, which facilitates an intramolecular Williamson ether synthesis. masterorganicchemistry.comchemistrysteps.com The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups with controlled stereochemistry.
The ability to produce a single enantiomer of a chiral epoxide is of significant importance in drug development, as different enantiomers of a drug can have vastly different biological effects. youtube.com The use of chiral building blocks like this compound allows for the targeted synthesis of the desired enantiomer, avoiding the need for costly and often difficult chiral separations of racemic mixtures. mdpi.com
Overview of Research Trajectories for Chiral Bromoalcohols
Research in the field of chiral bromoalcohols is focused on several key areas, aiming to expand their synthetic utility and develop more efficient and sustainable synthetic methods.
One major research direction is the development of new catalytic asymmetric methods for the synthesis of chiral halohydrins. researchgate.net This includes the use of biocatalysts, such as halohydrin dehalogenases and ketoreductases, which can provide high enantioselectivity under mild reaction conditions. researchgate.netmdpi.com Protein engineering and directed evolution are being employed to improve the catalytic properties of these enzymes, such as their enantioselectivity and substrate scope. researchgate.net
Another area of active investigation is the expansion of the range of reactions in which chiral bromoalcohols can participate. This includes exploring their use in cascade reactions, where multiple transformations occur in a single pot, leading to a rapid increase in molecular complexity. maynoothuniversity.ie Researchers are also investigating the use of chiral bromoalcohols in the synthesis of novel heterocyclic compounds and other complex molecular architectures. irb.hr
Furthermore, there is a continuous effort to develop more environmentally friendly and cost-effective synthetic routes. This involves exploring the use of greener solvents, reducing the number of synthetic steps, and utilizing readily available starting materials. irb.hr The development of dynamic kinetic resolution processes, which can theoretically convert a racemic mixture entirely into a single desired enantiomer, is also a significant area of research. mdpi.com
Interactive Data Table: Properties of Mentioned Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C4H9BrO | 153.02 |
| (R)-1,2-epoxybutane | C4H8O | 72.11 |
| (S)-2-bromobutane | C4H9Br | 137.02 |
| (R)-butan-2-ol | C4H8O | 72.11 |
| (S)-butan-2-ol | C4H8O | 72.11 |
| 2,3-butanediol | C4H10O2 | 90.12 |
| meso-2,3-dibromobutane | C4H8Br2 | 215.92 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9BrO |
|---|---|
Molecular Weight |
153.02 g/mol |
IUPAC Name |
(2R)-1-bromobutan-2-ol |
InChI |
InChI=1S/C4H9BrO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
DMRXISNUOWIOKV-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@H](CBr)O |
Canonical SMILES |
CCC(CBr)O |
Origin of Product |
United States |
Stereochemistry and Configurational Analysis of 2r 1 Bromobutan 2 Ol
Absolute Configuration Determination of the (2R)-Stereoisomer
The designation "(2R)" in (2R)-1-Bromobutan-2-OL specifies the absolute configuration at the C2 stereocenter. This is determined using the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for assigning a definitive stereochemical descriptor to a chiral center. libretexts.orglibretexts.orgqmul.ac.uk
To assign the configuration, the four groups attached to the chiral carbon (C2) are ranked based on atomic number. The groups attached to C2 are:
-Br (Bromine)
-OH (Hydroxyl)
-CH₂CH₃ (Ethyl)
-H (Hydrogen)
Following the CIP rules:
Priority 1: The bromine atom in the bromomethyl group (-CH₂Br) has the highest atomic number.
Priority 2: The oxygen atom of the hydroxyl group (-OH) has the next highest atomic number.
Priority 3: The ethyl group (-CH₂CH₃).
Priority 4: The hydrogen atom (-H) has the lowest atomic number.
By orienting the molecule so that the lowest-priority group (hydrogen) points away from the viewer, the sequence from the highest to the third-highest priority group is traced. For the (2R)-isomer, this sequence follows a clockwise direction, hence the "R" (from the Latin rectus, meaning right) designation. libretexts.orglibretexts.orglibretexts.org This systematic nomenclature is crucial for unambiguously identifying and differentiating it from its enantiomer, (2S)-1-Bromobutan-2-ol. libretexts.orglibretexts.org
While the CIP rules provide a theoretical assignment, the absolute configuration of a chiral molecule must be determined experimentally. This is typically achieved through X-ray crystallography of a single crystal of the compound or a suitable crystalline derivative. libretexts.orglibretexts.org Another method involves chemical correlation, where the compound is synthesized from or converted to a compound of known absolute configuration without affecting the stereocenter. libretexts.orglibretexts.org
Enantiomeric Purity Assessment Methodologies
Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter for any chiral compound. It quantifies the excess of one enantiomer over the other in a mixture. Several analytical techniques are employed to determine the enantiomeric purity of this compound.
Chiral Chromatography (HPLC, GC) for Enantiomeric Resolution
Chiral chromatography is a powerful technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govgcms.cz
Gas Chromatography (GC): For volatile compounds like 1-bromobutan-2-ol and its derivatives, chiral GC is a suitable method. Cyclodextrin-based CSPs are commonly used. For instance, studies on similar small chiral molecules like 2-bromobutane (B33332) have demonstrated successful enantiomeric separation on CSPs. nih.govresearchgate.net The enantiomers of 2-bromobutane have been completely separated using a stationary phase based on a supramolecular uracil (B121893) structure. researchgate.net
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used technique. It employs columns packed with a CSP. The choice of the stationary phase and the mobile phase is critical for achieving separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving a wide range of chiral compounds.
The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.
Polarimetry for Optical Activity Determination
This compound, being a chiral molecule, is optically active, meaning it rotates the plane of polarized light. wikipedia.org A polarimeter is used to measure this rotation. wikipedia.org The specific rotation, [α], is an intrinsic property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), temperature, solvent, and concentration. wikipedia.org
For an enantiomerically pure sample of this compound, a specific rotation value would be observed. If the sample is a mixture of enantiomers, the observed rotation will be proportional to the enantiomeric excess. wikipedia.orgnptel.ac.in For example, a racemic mixture (50:50 of both enantiomers) will have an observed rotation of zero. nptel.ac.in By comparing the observed specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated using the following formula:
Enantiomeric Excess (% ee) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100
It is important to note that the sign of optical rotation (+ or -) does not directly correlate with the (R) or (S) configuration. libretexts.org
NMR Spectroscopy (e.g., Chiral Shift Reagents, 1H NMR, 13C NMR, NOESY) for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted to differentiate enantiomers.
¹H and ¹³C NMR: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. This can be achieved by using:
Chiral Shift Reagents: These are chiral lanthanide complexes that bind to the analyte, forming diastereomeric complexes that have different NMR spectra.
Chiral Derivatizing Agents: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which have distinct chemical shifts and coupling constants in their NMR spectra.
Chiral Solvating Agents: These are chiral solvents that form transient diastereomeric solvates with the enantiomers, leading to separate signals in the NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to determine the spatial proximity of atoms within a molecule. For diastereomers, which have different three-dimensional arrangements, NOESY can help in differentiating them and assigning their relative stereochemistry.
The following table summarizes typical expected NMR data, although specific values can vary based on solvent and other conditions.
| Nucleus | Typical Chemical Shift (δ) ppm | Notes |
| ¹H NMR | 3.5-4.0 (m, 1H, CH-OH) | The proton on the chiral carbon. |
| 3.4-3.6 (m, 2H, CH₂-Br) | Protons adjacent to the bromine atom. | |
| 1.4-1.7 (m, 2H, CH₂) | Methylene protons of the ethyl group. | |
| 0.9-1.1 (t, 3H, CH₃) | Methyl protons of the ethyl group. | |
| ¹³C NMR | 68-72 (CH-OH) | Chiral carbon. |
| 38-42 (CH₂-Br) | Carbon bonded to bromine. | |
| 25-30 (CH₂) | Methylene carbon of the ethyl group. | |
| 9-12 (CH₃) | Methyl carbon of the ethyl group. |
Note: This is a generalized table. Actual spectral data can vary.
Diastereomeric Purity Evaluation
This compound, having only one stereocenter, exists as a pair of enantiomers ((2R) and (2S) forms) and does not have diastereomers itself. Diastereomers are stereoisomers that are not mirror images of each other and require at least two stereocenters.
The concept of diastereomeric purity becomes relevant in the context of synthesizing this compound from a starting material with multiple stereocenters, or when it is used as a reactant to create a product with an additional stereocenter. For example, if this compound reacts to form a new chiral center, two diastereomers could be formed: (2R, nR) and (2R, nS), where 'n' is the position of the new stereocenter.
In such cases, techniques like HPLC, GC, and NMR spectroscopy are used to separate and quantify the diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., boiling points, melting points, solubilities) and different NMR spectra in achiral solvents, making their separation and analysis more straightforward.
Conformational Analysis and Stability
The flexibility of the single bonds in this compound allows it to exist in various spatial arrangements known as conformations. The analysis of these conformations, particularly around the C1-C2 bond, is crucial for understanding its reactivity and interactions.
The rotation around the C1-C2 bond can be visualized using Newman projections. The key conformations are the staggered and eclipsed forms. The staggered conformations are more stable due to lower torsional strain. There are three staggered conformations: one anti and two gauche.
Anti Conformation: The bulky bromomethyl group (-CH₂Br) and the ethyl group (-CH₂CH₃) are positioned 180° apart, minimizing steric hindrance.
Gauche Conformations: The bromomethyl group and the ethyl group are positioned 60° apart. These are generally less stable than the anti-conformation due to steric repulsion.
However, in this compound, the possibility of intramolecular hydrogen bonding between the hydroxyl group (-OH) and the bromine atom (-Br) in a gauche conformation could potentially stabilize this arrangement. The relative stability of the conformers is a balance between steric hindrance and potential stabilizing interactions like hydrogen bonding. Computational modeling and spectroscopic techniques, such as variable-temperature NMR, can provide insights into the relative populations and energy differences of these conformers.
Synthetic Methodologies for 2r 1 Bromobutan 2 Ol and Its Stereoisomers
Stereoselective Synthesis Routes to Enantiopure (2R)-1-Bromobutan-2-OL
Achieving high enantiopurity is critical for the application of this compound in the synthesis of chiral molecules. To this end, several key strategies have been developed.
Asymmetric Reduction of Chiral Precursors
One effective method for the synthesis of enantiopure secondary alcohols is the asymmetric reduction of a corresponding ketone. This approach involves the use of chiral reducing agents or catalysts to stereoselectively reduce a prochiral ketone, leading to the desired enantiomer of the alcohol. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided search results, the principle is a cornerstone of asymmetric synthesis. The general transformation would involve the reduction of 1-bromo-2-butanone (B1265390) using a chiral hydride source, such as a borane (B79455) reagent complexed with a chiral ligand.
Derivatization from Enantiopure Butan-1,2-diols
A versatile and widely employed strategy for synthesizing chiral halohydrins is through the derivatization of enantiopure diols. This method leverages the ready availability of chiral diols from various sources, including asymmetric dihydroxylation of alkenes or the chiral pool.
One documented approach involves the reaction of a vicinal diol with hydrogen bromide in acetic acid. researchgate.net The mechanism of this reaction proceeds through the monoacetylation of the diol, followed by cyclization to a 1,3-dioxolan-2-ylium ion intermediate. This intermediate is then captured by a bromide ion, leading to the formation of the corresponding acetoxy-bromide. researchgate.net This method provides a pathway to bromohydrins from diols with defined stereochemistry.
Another related synthesis involves the reaction of (2S,3S)-trans-2,3-epoxybutane with dimethyl malonate to produce a chiral lactone, which can then be further elaborated. researchgate.net While not a direct conversion to 1-bromobutan-2-ol, this illustrates the use of chiral epoxides, which are closely related to diols, as starting materials for complex chiral molecules.
Enzymatic Resolution of Racemic 1-Bromobutan-2-OL
Biocatalysis, particularly the use of enzymes, offers a powerful and environmentally benign approach to obtaining enantiomerically pure compounds. uniovi.es Enzymatic kinetic resolution of racemic mixtures is a prominent technique where an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enriched. units.it
Lipases are a class of hydrolase enzymes that have found extensive application in the kinetic resolution of racemic alcohols and their esters due to their commercial availability, broad substrate scope, and high stereoselectivity. uniovi.esunits.it The resolution can be achieved through either enantioselective acylation of the alcohol or enantioselective hydrolysis of the corresponding ester.
For instance, the kinetic resolution of racemic alcohols using lipases like Amano Lipase (B570770) PS-C II and isopropenyl acetate (B1210297) as the acyl donor has been successfully employed to obtain enantiopure alcohols. nih.gov In a typical resolution, the lipase will preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting enantiomer (as the unreacted alcohol). For example, the resolution of (±)-4 using Amano Lipase PS-C II yielded (R)-configured alcohol with high enantiomeric excess. nih.gov Similarly, lipase-catalyzed hydrolysis of an enantiomerically enriched acetate can provide the corresponding enantiopure alcohol. nih.gov
The choice of lipase is crucial for achieving high enantioselectivity. Lipases from Pseudomonas cepacia (such as Lipase PS) and Candida antarctica (such as CAL-B) are frequently used and have shown excellent results in the resolution of various secondary alcohols. mdpi.com For example, Lipase PS demonstrated a preference for the (S)-enantiomer in the acetylation of a racemic alcohol, leading to the enantioenriched (S)-ester. mdpi.com
Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions
| Racemic Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (±)-4 (a 2-phenylethanol (B73330) derivative) | Amano Lipase PS-C II | Acylation | (R)-4 (alcohol) | 99.6% | nih.gov |
| (±)-4 (a 2-phenylethanol derivative) | Amano Lipase PS-C II | Hydrolysis of (S)-5 (acetate) | (S)-4 (alcohol) | 99.7% | nih.gov |
| Racemic alcohol 4 | Lipase PS (Amano) | Acetylation | (S)-5 (ester) | 90:10 e.r. | mdpi.com |
Beyond lipases, other enzymes can be employed for the synthesis of chiral halohydrins. Haloalkane dehalogenases, for example, are enzymes that catalyze the hydrolytic dehalogenation of haloalkanes to produce alcohols. muni.cz These enzymes can exhibit high enantioselectivity, making them suitable for the kinetic resolution of chiral haloalkanes. muni.cz For instance, the haloalkane dehalogenase LinB has been used for the regioselective and enantioselective dehalogenation of rac-1,3-dibromobutane to yield (S)-4-bromobutan-2-ol. muni.cz
Another biocatalytic strategy is the enantioselective reduction of ketones using dehydrogenases. researchgate.net These enzymes, often found in whole-cell systems, can reduce α-haloacetophenones to the corresponding halohydrins with high enantioselectivity. researchgate.net This method offers a direct route to enantiomerically pure halohydrins from prochiral ketones.
Halohydrin dehalogenases (HHDHs) also exhibit catalytic promiscuity and can be used for the enantioselective ring-opening of epoxides with various nucleophiles, providing access to a range of β-substituted alcohols. researchgate.net
Lipase-Catalyzed Kinetic Resolution Strategies
Diastereoselective Synthesis Strategies
For molecules with two or more stereocenters, such as the stereoisomers of 1-bromobutan-2-ol (which would be 3-bromo-2-butanol), diastereoselective synthesis is required. The terms erythro and threo are used to describe the relative stereochemistry of diastereomers with two adjacent chiral centers. quora.com
The synthesis of the four stereoisomers of 3-bromo-2-butanol has been achieved through lipase-catalyzed kinetic resolution of the racemic syn- and anti-3-bromo-2-butanols. researchgate.net These diastereomeric bromoalcohols were initially synthesized from dl- and meso-2,3-butanediol, respectively. researchgate.net This chemoenzymatic approach allowed for the preparation of all four stereoisomers, either as the free alcohols or their acetates, in high enantiomeric excess (>95%) and in yields of 35-40% based on the starting racemates. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-4-Bromobutan-2-ol |
| 1-bromo-2-butanone |
| Butan-1,2-diols |
| (2S,3S)-trans-2,3-epoxybutane |
| Dimethyl malonate |
| 1-Bromobutan-2-OL |
| Isopropenyl acetate |
| rac-1,3-dibromobutane |
| α-haloacetophenones |
| 3-bromo-2-butanol |
| syn-3-bromo-2-butanol |
| anti-3-bromo-2-butanol |
| dl-2,3-butanediol |
| meso-2,3-butanediol |
| (R)-4 (a 2-phenylethanol derivative) |
| (S)-4 (a 2-phenylethanol derivative) |
| (S)-5 (acetate of a 2-phenylethanol derivative) |
| Racemic alcohol 4 |
| (S)-5 (ester) |
| Racemic ester 5 |
Preparation of Racemic 1-Bromobutan-2-OL
A racemic mixture contains equal amounts of two enantiomers, in this case, this compound and (2S)-1-Bromobutan-2-ol. Such mixtures are typically optically inactive and are the common result of reactions involving achiral starting materials and reagents. masterorganicchemistry.com The formation of racemic 1-Bromobutan-2-ol can be efficiently achieved through several standard organic reactions.
One of the most direct methods for preparing racemic 1-Bromobutan-2-ol is through the acid-catalyzed ring-opening of an epoxide precursor.
The reaction of 1,2-epoxybutane (B156178) with hydrobromic acid (HBr) serves as a classic example of nucleophilic substitution leading to a halohydrin. brainly.com The mechanism involves two primary steps:
Protonation of the Epoxide: In the presence of a strong acid like HBr, the oxygen atom of the epoxide ring is protonated, forming a positively charged oxonium ion. This protonation weakens the carbon-oxygen bonds and makes the epoxide more susceptible to nucleophilic attack. brainly.com
Nucleophilic Attack: The bromide ion (Br⁻), a strong nucleophile, then attacks one of the two carbon atoms of the protonated epoxide. brainly.com In the case of an unsymmetrical epoxide like 1,2-epoxybutane, the attack is regioselective. Under acidic conditions, the transition state has significant SN1 character, meaning the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge.
For 1,2-epoxybutane, the attack of the bromide ion occurs at the C2 position (the secondary carbon), leading to the formation of 1-Bromobutan-2-ol. Since the starting epoxide is achiral and the nucleophilic attack can occur from either face of the planar-like transition state with equal probability, a 50:50 mixture of this compound and (2S)-1-Bromobutan-2-ol is produced, resulting in a racemic mixture.
Reaction Scheme: Epoxide Ring-Opening
Another common strategy for synthesizing halohydrins is the electrophilic addition of a halogen and a hydroxyl group across a double bond. This is typically achieved by reacting an alkene with a bromine source in an aqueous solvent.
The reaction of but-1-ene with N-bromosuccinimide (NBS) in an aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) is an effective method for producing racemic 1-Bromobutan-2-ol. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds through the formation of a cyclic bromonium ion intermediate.
Bromonium Ion Formation: NBS serves as a source of electrophilic bromine (Br+), which reacts with the double bond of but-1-ene to form a three-membered ring intermediate known as a bromonium ion. masterorganicchemistry.com
Nucleophilic Attack by Water: Water, acting as a nucleophile, attacks the bromonium ion. This attack follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the original double bond (the C2 position). wikipedia.org The attack occurs from the side opposite to the bromine atom (anti-addition), leading to a trans configuration of the bromine and hydroxyl groups. masterorganicchemistry.com
Deprotonation: A final deprotonation step yields the neutral bromohydrin product.
As with the epoxide opening, the initial attack on the achiral alkene can happen from either face, leading to the formation of both enantiomers of the bromonium ion intermediate in equal amounts. The subsequent nucleophilic attack results in a racemic mixture of 1-Bromobutan-2-ol.
Table 1: Comparison of Racemic Synthesis Methods
| Method | Precursor | Reagents | Key Intermediate | Outcome |
| Nucleophilic Substitution | 1,2-Epoxybutane | HBr | Protonated Epoxide | Racemic 1-Bromobutan-2-ol |
| Bromination of Alkene | But-1-ene | NBS, H₂O | Bromonium Ion | Racemic 1-Bromobutan-2-ol |
Nucleophilic Substitution Reactions for Halohydrin Formation
Optimization of Reaction Conditions for Stereochemical Control
Moving from a racemic mixture to an enantiomerically pure or enriched product like this compound requires the use of asymmetric synthesis techniques. These methods introduce a chiral influence into the reaction to favor the formation of one stereoisomer over the other. Optimization often involves screening catalysts, enzymes, solvents, and temperatures to maximize the enantiomeric excess (ee).
A highly effective strategy for obtaining single enantiomers of bromohydrins is through the kinetic resolution of a racemic mixture. This process involves using a chiral catalyst or an enzyme that reacts at a different rate with each enantiomer in the racemic starting material. Lipases are commonly used enzymes for this purpose due to their stereoselectivity. researchgate.net
Research on the resolution of related brominated alcohols demonstrates the viability of this approach. For instance, the four stereoisomers of 3-bromo-2-butanol were successfully prepared with high optical purity (>95% ee) via lipase-catalyzed kinetic resolution. researchgate.net The process involved either the enantioselective hydrolysis of the racemic acetate derivatives or the enantioselective esterification of the racemic alcohols. researchgate.net
Another powerful enzymatic method involves the use of haloalkane dehalogenases. In one study, the LinB-catalyzed dehalogenation of racemic 1,3-dibromobutane (B89751) was used to produce (S)-4-bromobutan-2-ol with an 87% enantiomeric excess, showcasing the potential of enzymes in creating chiral haloalcohols.
The optimization of these enzymatic resolutions involves several key parameters:
Enzyme Selection: Different lipases (e.g., from Candida antarctica, Aspergillus niger) or dehalogenases exhibit varying levels of enantioselectivity for a given substrate. researchgate.net
Solvent: The choice of an organic solvent (e.g., hexane, dibutyl ether) can significantly impact enzyme activity and selectivity. researchgate.net
Temperature: Reaction temperature affects the rate and can influence the enantioselectivity of the enzymatic transformation. researchgate.net
Acylating Agent/Nucleophile: In esterification or hydrolysis resolutions, the nature of the acyl donor or nucleophile is critical.
Table 2: Research Findings on Enzymatic Resolution for Chiral Halohydrin Synthesis
| Method | Substrate | Enzyme/Catalyst | Product | Enantiomeric Excess (ee) | Reference |
| Kinetic Resolution (Hydrolysis/Esterification) | (±)-syn- and (±)-anti-3-bromo-2-butanols/acetates | Lipase | (2R,3R), (2S,3S), (2R,3S), (2S,3R) isomers | >95% | researchgate.net |
| Enantioselective Dehalogenation | rac-1,3-dibromobutane | Haloalkane dehalogenase (LinB) | (S)-4-bromobutan-2-ol | 87% | |
| Kinetic Resolution (Hydrolysis) | anti-2-bromo-3-hydroxy-phenylpropanoates | Lipase AS (from Aspergillus niger) | (2R,3R)- and (2S,3S)-halohydrins | E-value = 176 | researchgate.net |
By applying these principles, a synthetic route to this compound could be optimized. This would likely involve the initial synthesis of racemic 1-Bromobutan-2-ol followed by a lipase-catalyzed kinetic resolution to selectively isolate the desired (2R)-enantiomer.
Reactivity and Mechanistic Investigations of 2r 1 Bromobutan 2 Ol
Nucleophilic Substitution Reactions Involving the Bromine Center
The primary carbon atom bonded to the bromine atom is an electrophilic center, susceptible to attack by nucleophiles. The bromine atom is a good leaving group, facilitating substitution reactions.
Nucleophilic substitution at the primary bromine center of (2R)-1-bromobutan-2-ol proceeds readily via an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromine). libretexts.org This "backside attack" is characteristic of SN2 reactions and leads to a predictable stereochemical outcome. pressbooks.pubvaia.com
Although the substitution occurs at the C1 position, which is not the chiral center (C2), the reaction is crucial for introducing new functional groups into the molecule while preserving the stereointegrity of the adjacent chiral alcohol. For instance, reaction with a nucleophile like sodium cyanide would yield (2R)-3-hydroxy-pentanenitrile. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com
A general representation of an SN2 reaction at the C1 position is shown below:
Table 1: Representative SN2 Reactions of this compound
| Nucleophile (Nu⁻) | Product |
|---|---|
| CN⁻ (Cyanide) | (2R)-3-Hydroxypentanenitrile |
| I⁻ (Iodide) | (2R)-1-Iodbutan-2-ol |
| N₃⁻ (Azide) | (2R)-1-Azidobutan-2-ol |
In the presence of a base, this compound can undergo an intramolecular SN2 reaction to form an epoxide. The base, such as sodium hydroxide (B78521), deprotonates the secondary hydroxyl group to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom. wisc.edu
This intramolecular attack displaces the bromide ion, resulting in the formation of a three-membered ring ether, (R)-2-ethyloxirane. The reaction proceeds via a backside attack, which is geometrically favored in this molecule, leading to the formation of the epoxide with inversion of configuration at the carbon that was attacked, though in this specific intramolecular case, it results in a defined stereocenter for the newly formed epoxide ring.
SN2 Reactions and Stereochemical Inversion
Transformations of the Secondary Hydroxyl Group
The secondary hydroxyl group at the C2 position is also a key reactive site, participating in oxidation, esterification, and etherification reactions.
The secondary alcohol group of this compound can be oxidized to a ketone. The choice of oxidizing agent determines the outcome. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will convert the secondary alcohol to a ketone, yielding 1-bromo-2-butanone (B1265390), without affecting the carbon-bromine bond. Stronger oxidizing agents under harsh conditions could potentially lead to cleavage of the molecule.
Table 2: Oxidation of this compound
| Reagent | Product | Reaction Type |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | 1-Bromo-2-butanone | Oxidation |
The hydroxyl group can be converted into an ester or an ether. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst. For example, reaction with acetic anhydride (B1165640) would yield (2R)-1-bromobutan-2-yl acetate (B1210297). Lipase-catalyzed kinetic resolutions have been used for the acylation of similar bromohydrins, allowing for the separation of enantiomers. researchgate.net
Etherification can be performed using the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group on another alkyl halide.
Oxidation Reactions
Elimination Reactions to Form Alkenes
When this compound is treated with a strong, non-nucleophilic base, it can undergo an elimination reaction (E2 mechanism) to form alkenes. pearson.com The base removes a proton from a carbon atom adjacent to the carbon bearing the bromine. In this molecule, only one carbon (C2) is adjacent to the C-Br bond. However, the E2 mechanism requires an anti-periplanar arrangement between the proton being removed and the leaving group. Due to free rotation around the C1-C2 single bond, a hydrogen on C2 can align anti-periplanar to the bromine on C1.
The removal of a proton from the C2 position by a strong base like potassium tert-butoxide would lead to the formation of 1-buten-2-ol, which would likely tautomerize to the more stable ketone, butan-2-one. However, a more common elimination pathway for halohydrins involves the formation of an epoxide first, as described in section 4.1.2, especially with bases like NaOH. If conditions strongly favor elimination over substitution (e.g., sterically hindered base, high temperature), direct formation of an allylic alcohol, but-2-en-1-ol, could occur via elimination of HBr. According to Zaitsev's rule, elimination reactions tend to favor the formation of the most substituted (and therefore most stable) alkene. libretexts.org
Table 3: Potential Elimination Products
| Base/Conditions | Major Product(s) | Mechanism Notes |
|---|---|---|
| Strong, sterically hindered base (e.g., KOtBu) at high temp. | But-2-en-1-ol | E2 Elimination |
Table of Compounds
| Compound Name |
|---|
| (2R)-1-Azidobutan-2-ol |
| This compound |
| (2R)-1-bromobutan-2-yl acetate |
| (2R)-1-Iodbutan-2-ol |
| (2R)-3-Hydroxypentanenitrile |
| (R)-2-Ethyloxirane |
| 1-Bromo-2-butanone |
| 1-Buten-2-ol |
| Acetic anhydride |
| But-2-en-1-ol |
| Butan-2-one |
| Potassium tert-butoxide |
| Pyridinium chlorochromate (PCC) |
| Sodium cyanide |
| Sodium hydride |
Reaction with Lewis and Brønsted Acids
The reactivity of this compound with acids is characterized by the transformation of its hydroxyl group into a better leaving group, facilitating substitution or elimination reactions.
Brønsted Acids: Strong Brønsted acids, such as hydrogen halides (HBr, HCl), readily react with this compound. The initial step involves the protonation of the hydroxyl group by the acid to form an alkyloxonium ion. adichemistry.com This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O). Following this activation, the halide anion (e.g., Br⁻) can act as a nucleophile, attacking the carbon atom bonded to the oxonium group. For secondary alcohols like this compound, the reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. adichemistry.com For instance, reaction with HBr can lead to the formation of a dibromobutane. vaia.comnptel.ac.in The specific stereochemical outcome is highly dependent on the reaction pathway, as discussed in subsequent sections.
Lewis Acids: Lewis acids, such as zinc chloride (ZnCl₂), are often employed as catalysts in reactions involving alcohols. adichemistry.com A combination of a hydrogen halide and a Lewis acid, known as the Lucas reagent (e.g., HCl and ZnCl₂), can be used. adichemistry.com The Lewis acid coordinates with the lone pair of electrons on the hydroxyl oxygen, weakening the C-O bond and enhancing the leaving group ability of the hydroxyl group. This facilitates nucleophilic attack by the halide ion. The use of a Lewis acid can influence the reaction mechanism, often favoring an Sₙ1 pathway by stabilizing the carbocation intermediate that may form upon the departure of the [HO-ZnCl₂]⁻ complex.
The table below summarizes the general reactions with these types of acids.
| Acid Type | Reagent Example | Role of Acid | Initial Step | Subsequent Step |
| Brønsted Acid | HBr | Proton donor | Protonation of the -OH group to form -OH₂⁺. adichemistry.com | Departure of H₂O as a leaving group, followed by nucleophilic attack by Br⁻. vaia.com |
| Lewis Acid | ZnCl₂ (catalyst) | Electron pair acceptor | Coordination with the -OH group to form a complex. adichemistry.com | Weakening of the C-O bond, facilitating its cleavage. adichemistry.com |
Neighboring Group Participation Effects on Reactivity and Stereoselectivity
Neighboring group participation (NGP), or anchimeric assistance, is a critical phenomenon where a substituent within the reacting molecule intramolecularly assists in a reaction. mugberiagangadharmahavidyalaya.ac.inwikipedia.org This typically results in an increased reaction rate and can lead to unexpected stereochemical outcomes, often retention of configuration. wikipedia.orgdocsity.com In this compound, both the bromine atom and the hydroxyl group's oxygen can act as neighboring groups.
Participation by the Hydroxyl Group: The oxygen atom of the hydroxyl group also possesses lone pairs of electrons and can participate as a neighboring group. docsity.com For example, if a reaction were to occur at the C1 position, the hydroxyl group could attack this carbon, displacing the bromide and forming a cyclic ether intermediate (an epoxide). The formation of a stable three-membered (epoxide) or five-membered ring can significantly accelerate the rate of reaction. docsity.com The subsequent attack by a nucleophile would proceed via backside attack on the cyclic intermediate, leading to a specific stereochemical outcome.
The stereochemical consequences of NGP are significant. While a standard Sₙ2 reaction leads to inversion of configuration and an Sₙ1 reaction often leads to racemization, NGP typically results in retention of configuration at the chiral center. mugberiagangadharmahavidyalaya.ac.indocsity.com This occurs via a double inversion mechanism: the neighboring group attacks from the backside to displace the leaving group (first inversion), and then the external nucleophile attacks from the backside to displace the neighboring group (second inversion). mugberiagangadharmahavidyalaya.ac.in
Investigations into Reaction Mechanisms and Transition States
The reaction mechanism of this compound is highly dependent on the reagents, solvent, and temperature. The primary pathways are Sₙ1, Sₙ2, NGP-assisted substitution, and elimination (E1/E2).
Sₙ2 Mechanism: This bimolecular mechanism is favored by strong nucleophiles and polar aprotic solvents. The nucleophile performs a backside attack on the carbon bearing the leaving group, proceeding through a single, high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon. uni-due.de This results in a complete inversion of stereochemistry. adichemistry.com For this compound, an Sₙ2 reaction at C2 would lead to a product with an (S) configuration.
Sₙ1 Mechanism: This unimolecular mechanism is favored by weak nucleophiles, polar protic solvents, and conditions that promote the formation of a stable carbocation. adichemistry.com It is a two-step process: the slow, rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. adichemistry.com The nucleophile can then attack this intermediate from either face, typically leading to a racemic or near-racemic mixture of products. docsity.comuni-due.de
NGP-Assisted Mechanism: As described previously, this is a two-step mechanism involving the formation of a cyclic intermediate. mugberiagangadharmahavidyalaya.ac.in The first step is the rate-determining intramolecular Sₙ2 attack by the neighboring group. The second step is the intermolecular Sₙ2 attack by the external nucleophile. The transition state for the first step involves the formation of the cyclic structure. This pathway is characterized by rate enhancement and retention of stereochemistry. wikipedia.orgimperial.ac.uk
The following table provides a comparison of these mechanistic pathways for reactions at the C2 position of this compound.
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism | NGP-Assisted Mechanism |
| Kinetics | First-order | Second-order | First-order (typically) |
| Intermediate | Carbocation adichemistry.com | None (transition state only) docsity.com | Cyclic intermediate (e.g., bromonium ion) nptel.ac.in |
| Stereochemistry | Racemization/partial inversion docsity.com | Complete inversion adichemistry.com | Retention mugberiagangadharmahavidyalaya.ac.in |
| Transition State | Planar carbocation formation | Trigonal bipyramidal geometry with partial bonds to Nu and LG. uni-due.de | Formation of a cyclic structure via intramolecular attack. |
| Favored by | Weak nucleophiles, polar protic solvents, stable carbocation. adichemistry.com | Strong nucleophiles, polar aprotic solvents, unhindered substrate. | Substrate with a participating neighboring group in a suitable position. mugberiagangadharmahavidyalaya.ac.in |
Advanced Applications of 2r 1 Bromobutan 2 Ol in Organic Synthesis
Asymmetric Synthesis of Chiral Molecules
The presence of a chiral center and two distinct functional groups makes (2R)-1-bromobutan-2-ol an excellent starting material for asymmetric synthesis. This process aims to create a specific stereoisomer of a target molecule, which is crucial as different enantiomers can have vastly different biological activities.
This compound is frequently employed as a chiral synthon, a molecular fragment whose chirality is incorporated into a larger, more complex molecule. The hydroxyl and bromo- functionalities can be selectively targeted by a variety of reagents to introduce new functional groups and build up the carbon skeleton.
For instance, the hydroxyl group can be protected, allowing for nucleophilic substitution at the carbon bearing the bromine atom. This is a common strategy to form new carbon-carbon or carbon-heteroatom bonds. Subsequent deprotection and further modification of the hydroxyl group can lead to the synthesis of polyfunctionalized compounds with a high degree of stereochemical control. A notable application is in the synthesis of chiral amines and their derivatives, which are prevalent in many biologically active compounds.
| Starting Material | Reagent(s) | Product Type | Significance |
| This compound | 1. Protection of -OH2. Azide (N₃⁻)3. Reduction | Chiral 1-amino-2-butanol (B1205648) derivatives | Core structures in pharmaceuticals |
| This compound | Organocuprates (R₂CuLi) | Chiral secondary alcohols | Introduction of alkyl chains with retention of stereochemistry |
| This compound | Grignard reagents (RMgX) | Chiral tertiary alcohols | Formation of C-C bonds at the carbinol center |
This table illustrates the versatility of this compound in creating diverse chiral molecules.
One of the most powerful applications of this compound is its role as a precursor to (R)-1,2-epoxybutane. This transformation is typically achieved through an intramolecular Williamson ether synthesis. Treatment of the bromohydrin with a base, such as sodium hydroxide (B78521) or potassium tert-butoxide, deprotonates the hydroxyl group. The resulting alkoxide then undergoes an intramolecular S_N2 reaction, displacing the bromide ion to form the three-membered epoxide ring.
This reaction proceeds with an inversion of configuration at the carbon that was bonded to the bromine. However, since the bromine is on carbon 1 and the chiral center is at carbon 2, the stereochemistry of the chiral center is retained in the final epoxide product. (R)-1,2-epoxybutane is a highly valuable chiral intermediate, as the strained epoxide ring can be opened by a wide array of nucleophiles to generate a variety of 1,2-disubstituted butanes in an enantiomerically pure form.
Reaction Scheme: Epoxidation of this compound
The term "scaffold" refers to the core structure of a molecule onto which various functional groups can be attached. This compound serves as an excellent chiral scaffold. The stereocenter at the C-2 position influences the stereochemical outcome of reactions at adjacent positions, a phenomenon known as diastereoselective synthesis.
For example, oxidation of the hydroxyl group to a ketone would yield a chiral α-bromoketone. Subsequent reduction of this ketone can proceed with high diastereoselectivity, controlled by the existing chiral center, to produce diastereomerically enriched bromohydrins. Furthermore, reactions at the hydroxyl group, such as esterification or etherification, can introduce new functionalities while preserving the original stereochemistry. These derivatized products can then undergo further transformations, with the stereocenter of the original this compound directing the stereochemical course of these subsequent reactions.
Precursor for Enantiopure Epoxides
Chemoenzymatic Synthesis Applications
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve efficient and highly selective transformations. researchgate.net Enzymes, being chiral catalysts themselves, can exhibit remarkable enantioselectivity, often outperforming traditional chemical catalysts. researchgate.net
This compound can be synthesized with high enantiopurity through the enzymatic reduction of a prochiral ketone precursor, 1-bromo-2-butanone (B1265390). This reduction is often carried out using ketoreductases (KREDs), which are enzymes that utilize a cofactor like NADPH to deliver a hydride to the carbonyl group. scribd.com The facial selectivity of the hydride attack is dictated by the enzyme's active site, leading to the preferential formation of the (R)-enantiomer.
Conversely, enzymatic kinetic resolution is another powerful chemoenzymatic strategy. In this approach, a racemic mixture of 1-bromobutan-2-ol is treated with an enzyme, typically a lipase (B570770), in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other, leaving the unreacted (R)-1-bromobutan-2-ol in high enantiomeric excess. researchgate.net This method allows for the separation of the two enantiomers from a racemic mixture.
| Enzymatic Method | Precursor/Substrate | Enzyme Class | Outcome |
| Asymmetric Reduction | 1-Bromo-2-butanone | Ketoreductase (KRED) | Enantiomerically enriched this compound |
| Kinetic Resolution | Racemic 1-Bromobutan-2-ol | Lipase | Separation of enantiomers, yielding this compound |
This table summarizes key chemoenzymatic routes involving this compound.
Role in Cascade and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating the intermediates. Multicomponent reactions (MCRs) are similar in that they combine three or more starting materials in a one-pot reaction to form a product that contains portions of all the initial reactants. These reaction formats are highly desirable in modern organic synthesis due to their efficiency, atom economy, and ability to rapidly build molecular complexity.
While specific examples of this compound in complex cascade or multicomponent reactions are not extensively documented in readily available literature, its bifunctional nature makes it a prime candidate for such transformations. For example, a hypothetical cascade could be initiated by the reaction of the hydroxyl group, which then triggers a subsequent reaction involving the bromo- group.
An illustrative concept would be an organocatalyzed cascade reaction. maynoothuniversity.ie An enamine, formed from a chiral secondary amine catalyst and an aldehyde, could react with a derivative of this compound where the hydroxyl group has been converted into a leaving group. This could be followed by an intramolecular cyclization involving the bromine atom, leading to the formation of a complex cyclic structure with multiple stereocenters in a single, stereocontrolled step. The development of such reactions involving this compound is an active area of research, promising new and efficient pathways to valuable chiral molecules.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Conformational Analysis
The conformational landscape of (2R)-1-Bromobutan-2-ol is dictated by rotation around its single bonds, most notably the C1-C2 bond. Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP or M06-2X, are essential for determining the relative stabilities of its various conformers. rptu.denih.gov The process begins with generating potential conformers, often using a force field like MMFF94s, followed by geometry optimization and frequency calculations at a higher level of theory to locate energy minima on the potential energy surface. nrel.govifes.edu.br
The key conformers arise from the relative orientation of the bromo (-Br) and hydroxyl (-OH) groups. These are typically described by the dihedral angle between the Br-C1-C2-O bonds, leading to anti and gauche arrangements. Theoretical calculations for related 2-haloethanols show that the stability of these conformers is governed by a balance of steric repulsion, electrostatic interactions, and stereoelectronic effects like hyperconjugation. researchgate.netufla.br Intramolecular hydrogen bonding between the hydroxyl proton and the bromine atom can further stabilize specific gauche conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers This table presents plausible data for illustrative purposes, as would be obtained from DFT calculations (e.g., at the M06-2X/6-311+G(2df,2p) level in a solvent model). nih.gov
| Conformer (Br-C1-C2-O Dihedral Angle) | Relative Energy (kJ/mol) | Key Stabilizing Interaction |
| gauche (~60°) | 0.00 | Intramolecular H-bond (OH···Br) |
| anti (~180°) | 2.50 | Minimized Steric Repulsion |
| gauche (~300° or -60°) | 4.80 | Steric Repulsion |
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound.
Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using DFT methods. While harmonic calculations provide a good first approximation, more accurate predictions that account for anharmonicity are achieved with methods like Vibrational Perturbation Theory (VPT2). nih.gov These calculations can predict the positions and intensities of key absorption bands, such as the O-H stretch, C-H stretch, C-O stretch, and C-Br stretch, aiding in the structural confirmation of the molecule. nih.govnih.gov Machine learning techniques integrated with quantum calculations are also emerging as a powerful tool for rapid and accurate IR spectra prediction. researchgate.netacs.orgrsc.org
Table 2: Predicted vs. Typical Experimental IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Scaled DFT) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch (H-bonded) | 3550 - 3600 | 3550 - 3600 |
| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 |
| C-O Stretch | 1050 - 1150 | 1050 - 1150 |
| C-Br Stretch | 500 - 600 | 515 - 690 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry for structure elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT functionals (e.g., B3LYP, ωB97X-D, WP04) and appropriate basis sets, calculates the isotropic shielding constants for each nucleus. mdpi.comresearchgate.net These values are then converted into chemical shifts (δ) by referencing them against a calculated standard, like tetramethylsilane (B1202638) (TMS). researchgate.net The inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) is crucial for achieving high accuracy. nih.govmdpi.com
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Calculated using the GIAO-DFT method and referenced to TMS. Values are illustrative.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Relevant Proton(s) | Predicted ¹H Chemical Shift (ppm) |
| C1 (-CH₂Br) | ~38 | H1a, H1b | ~3.5 - 3.7 |
| C2 (-CHOH) | ~72 | H2 | ~3.8 - 4.0 |
| C3 (-CH₂) | ~28 | H3a, H3b | ~1.5 - 1.7 |
| C4 (-CH₃) | ~10 | H4 | ~0.9 - 1.1 |
Reaction Pathway Modeling and Transition State Analysis
Theoretical chemistry allows for the detailed exploration of reaction mechanisms involving this compound. A characteristic reaction is the base-promoted intramolecular Sₙ2 cyclization to form (R)-1,2-epoxybutane. Computational modeling can map the entire reaction pathway from the reactant (the alkoxide of the bromohydrin) to the product.
This involves locating the transition state structure on the potential energy surface. csustan.edusmu.edu For the intramolecular Sₙ2 reaction, the transition state would feature an elongated C-Br bond, a partially formed C-O bond, and a specific geometric arrangement of the atoms involved. The energy difference between the reactant and the transition state defines the activation energy (barrier height), which is a key determinant of the reaction rate. rsc.orgresearchgate.net Such computational studies on related halohydrin dehalogenase enzymes have shown this to be a concerted, single-step process. researchgate.net
Table 4: Hypothetical Calculated Parameters for the Cyclization of this compound Alkoxide
| Parameter | Calculated Value | Significance |
| Activation Energy (ΔG‡) | ~80-90 kJ/mol | Indicates the kinetic feasibility of the reaction. |
| Reaction Energy (ΔGᵣₓₙ) | ~ -20 to -30 kJ/mol | Shows the thermodynamic favorability (exergonic nature) of epoxide formation. |
| C-Br bond length (TS) | ~2.4 Å | Elongated compared to reactant (~1.95 Å), indicating bond breaking. |
| C-O bond length (TS) | ~2.0 Å | Shortened compared to non-bonded distance, indicating bond formation. |
Stereoelectronic Effects and Molecular Orbital Theory
Molecular Orbital (MO) theory provides the fundamental basis for understanding the electronic interactions that govern the structure and reactivity of this compound. pearson.comchadsprep.com Stereoelectronic effects arise from the spatial arrangement of orbitals and can be more influential than simple steric hindrance. In halohydrins, a key effect is hyperconjugation, which involves the delocalization of electron density from a filled bonding orbital (or a lone pair) into an adjacent empty antibonding orbital. researchgate.netnih.gov
Computational tools like Natural Bond Orbital (NBO) analysis are used to identify and quantify these interactions. For this compound, significant interactions include the donation of electron density from the oxygen lone pairs (n_O) or from sigma bonding orbitals (e.g., σ_C-H) into the antibonding orbital of the C-Br bond (σ_C-Br). These n → σ or σ → σ* interactions stabilize conformations where the orbitals are properly aligned (typically anti-periplanar) and influence bond lengths and reactivity. researchgate.net For instance, donation into the σ*_C-Br orbital weakens the C-Br bond, making the bromide a better leaving group.
Table 5: Plausible NBO Analysis Results for a gauche Conformer of this compound Illustrative stabilization energies E(2) from NBO calculations.
| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kJ/mol) | Implication |
| n(O) (lone pair) | σ(C1-C2) | ~ 2.1 | Stabilizes the gauche conformation. |
| σ(C3-H) | σ(C1-C2) | ~ 4.2 | Standard C-C bond hyperconjugation. |
| σ(C2-H) | σ*(C1-Br) | ~ 6.5 | Weakens the C-Br bond, enhances reactivity. |
Chirality Descriptors and Symmetry Analysis
Chirality Descriptors: this compound is a chiral molecule due to the presence of a stereocenter at the C2 position. socratic.orgvedantu.com Its absolute configuration is unambiguously defined as 'R' using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org
Identify the chiral center: Carbon-2 (C2).
Assign priorities to the attached groups: The atoms directly attached to C2 are Oxygen, Carbon (from C1), Carbon (from C3), and Hydrogen.
Priority 1: -OH (Oxygen, atomic number 8)
Priority 2: -CH₂Br (Carbon C1, which is attached to Bromine, giving it higher precedence than C3)
Priority 3: -CH₂CH₃ (Carbon C3)
Priority 4: -H (Hydrogen, atomic number 1)
Orient the molecule: The molecule is viewed with the lowest priority group (-H) pointing away from the observer. libretexts.org
Trace the path from priority 1 to 2 to 3: The path traces a clockwise direction.
Assign the descriptor: A clockwise path corresponds to the (R) configuration.
Symmetry Analysis: From the perspective of molecular symmetry, chiral molecules are those that lack an improper axis of rotation (Sₙ), which includes planes of symmetry (σ, which is S₁) and centers of inversion (i, which is S₂). stackexchange.comstackexchange.com this compound possesses no elements of symmetry other than the trivial identity element (E). Therefore, it belongs to the C₁ point group. stackexchange.com Molecules belonging to the C₁ point group are termed asymmetric. This is a subset of the broader category of dissymmetric molecules, which are all chiral molecules (those belonging to point groups Cₙ, Dₙ, and C₁). stackexchange.comstackexchange.com
Emerging Research Directions and Future Perspectives
Novel Catalytic Systems for (2R)-1-Bromobutan-2-OL Transformations
The transformation of this compound into other valuable chiral molecules is a key area of research. Novel catalytic systems are being developed to enhance selectivity, improve yields, and expand the synthetic utility of this versatile substrate.
Biocatalysis: A significant trend is the use of enzymes as catalysts. Lipases, for instance, are widely used for the kinetic resolution of racemic 1-bromobutan-2-ol. In a typical kinetic resolution, a lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This method is highly effective for producing enantiomerically enriched halohydrins. researchgate.net
Halohydrin dehalogenases (HHDHs) represent another class of powerful biocatalysts. These enzymes can catalyze the enantioselective ring-opening of epoxides to form chiral halohydrins or, conversely, the cyclization of halohydrins to form chiral epoxides. researchgate.netacs.orgresearchgate.net The desymmetrization of prochiral substrates using engineered HHDHs is a promising strategy for the stereodivergent synthesis of chiral epoxides and other derivatives. acs.org For example, a novel halohydrin dehalogenase, HheA10 from Tsukamurella sp. 1534, has shown high S-enantioselectivity in the kinetic resolution of halohydrins. x-mol.com Such enzymes could be engineered to favor the synthesis of this compound or its derivatives.
Metal-Based Catalysis: While biocatalysis is a major focus, metal-based catalysts continue to be explored for their unique reactivity. For instance, palladium-catalyzed asymmetric allylic alkylation has been used for the enantioselective synthesis of related chiral molecules. Asymmetric oxidative desymmetrization of 2-substituted glycerols using chiral bisoxazoline ligand/copper catalyst systems provides access to glycerate derivatives, which are structurally related to the oxidation products of this compound. nii.ac.jp The development of catalysts for the asymmetric cyclization of bromohydrins, such as optically active cobalt(salen) type complexes, has also been investigated, showing complete S_N2 type reaction and offering a pathway to chiral epoxides. oup.com
| Catalyst Type | Transformation | Key Advantages |
| Lipases (e.g., CALB) | Kinetic resolution of racemic 1-bromobutan-2-ol | High enantioselectivity, mild reaction conditions |
| Halohydrin Dehalogenases (HHDHs) | Enantioselective synthesis from epoxides or cyclization to epoxides | High stereoselectivity, potential for desymmetrization |
| Metal Complexes (e.g., Pd, Cu, Co) | Asymmetric C-C and C-O bond formation | Versatile reactivity, potential for novel transformations |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, is gaining traction in the pharmaceutical and fine chemical industries due to its advantages in safety, efficiency, and scalability. rsc.orgnih.gov For the synthesis and transformation of this compound, flow chemistry offers several potential benefits.
The synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates using continuous flow has been demonstrated for various catalytic systems, including biocatalysis, organometallic catalysis, and organocatalysis. rsc.orgnih.gov While specific examples for this compound are not yet widely published, the principles are directly applicable. For instance, the enzymatic kinetic resolution of halohydrins using immobilized lipases can be readily adapted to a continuous flow setup. This would allow for easier separation of the catalyst from the product stream and improved process control.
Furthermore, reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes, can often be performed more safely in a continuous flow reactor due to the small reaction volumes and superior heat and mass transfer. The synthesis of halohydrins can involve corrosive reagents like hydrobromic acid, and flow reactors can offer better material compatibility and containment.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes to compounds like this compound. The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Biocatalysis as a Green Tool: The use of enzymes, as discussed in section 7.1, is a cornerstone of green chemistry. colab.wsuniovi.es Biocatalytic reactions are typically performed in aqueous media under mild conditions, reducing the need for volatile organic solvents and high energy input. The development of bienzymatic cascades, for example combining an ene-reductase and an alcohol dehydrogenase, for the stereoselective synthesis of chiral halohydrins represents a highly efficient and green approach. acs.org
Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions, such as mechanochemical synthesis using ball-milling, has shown promise for related compounds, leading to reduced solvent waste and improved atom economy. The use of greener solvents, such as ionic liquids or supercritical fluids, is also an active area of investigation.
Atom Economy: Synthetic methods are being evaluated based on their atom economy, a measure of how efficiently the atoms from the starting materials are incorporated into the final product. Decarboxylative halogenation, for instance, is a method for synthesizing organic halides from carboxylic acids, and while effective, it generates carbon dioxide as a byproduct, impacting its atom economy. researchgate.net
Development of Advanced Analytical Tools for Chiral Purity Determination
The accurate determination of enantiomeric purity is crucial for the application of this compound in synthesis. Advanced analytical techniques are essential for quality control and for optimizing enantioselective reactions.
Chiral Chromatography: Chiral gas chromatography (GC) is a powerful and widely used technique for separating and quantifying enantiomers. chromatographyonline.comnih.gov This method typically employs a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with the two enantiomers, leading to different retention times. chromatographyonline.comgcms.czuni-muenchen.de For bromobutanol enantiomers, chiral capillary GC columns can provide baseline separation, allowing for accurate determination of the enantiomeric excess (ee). muni.cz Chiral high-performance liquid chromatography (HPLC) is another key technique, with columns like Chiralcel OJ and OD being effective for the separation of related chiral alcohols and their derivatives. wiley-vch.deescholarship.org
Spectroscopic and Other Methods: While chromatography is the most common method, other techniques can also be employed. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can be used to distinguish between enantiomers. Polarimetry, which measures the rotation of plane-polarized light, can be used to determine the optical purity of a sample, though it is less accurate than chromatographic methods for determining enantiomeric excess.
| Analytical Technique | Principle | Application to this compound |
| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase | High-resolution separation and quantification of enantiomers |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase | Separation of enantiomers, often after derivatization |
| Nuclear Magnetic Resonance (NMR) with Chiral Additives | Formation of diastereomeric complexes with distinct spectra | Determination of enantiomeric ratio |
| Polarimetry | Measurement of optical rotation | Confirmation of enantiomeric excess, less precise than chromatography |
Q & A
Basic Research Questions
Q. What methodological steps are critical for synthesizing (2R)-1-Bromobutan-2-OL with high enantiomeric purity?
- Answer: Optimize asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation derivatives) or enzymatic resolution. Employ chiral chromatography (HPLC/GC) for enantiomer separation, and validate purity via and polarimetry. For reproducibility, document reaction conditions (temperature, solvent polarity, catalyst loading) in the experimental section, referencing prior literature for analogous bromo-alcohol syntheses .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address common pitfalls?
- Answer:
- NMR : Confirm stereochemistry using coupling constants and NOE experiments.
- IR : Identify hydroxyl () and bromide () stretches.
- Mass Spectrometry : Validate molecular ion peaks () and isotopic patterns for bromine.
- Pitfalls : Account for solvent artifacts (e.g., DMSO-d in ) and hygroscopicity-induced peak broadening. Cross-reference with literature spectra for validation .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
- Answer: Conduct accelerated degradation studies by exposing the compound to light, humidity, and elevated temperatures. Monitor decomposition via HPLC and track bromide ion formation via ion chromatography. Use inert-atmosphere storage (argon/vacuum) and amber vials to mitigate photolytic degradation .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound be systematically resolved?
- Answer:
- Variable Control : Replicate experiments under identical conditions (solvent purity, reagent stoichiometry, temperature gradients).
- Analytical Consistency : Standardize quantification methods (e.g., internal calibration in GC vs. gravimetric analysis).
- Statistical Analysis : Apply ANOVA to identify significant outliers and assess inter-laboratory variability.
- Meta-Analysis : Compare datasets from peer-reviewed studies, highlighting methodological divergences (e.g., inert vs. ambient atmosphere) .
Q. What mechanistic insights explain the stereochemical influence of the (2R)-configured chiral center on nucleophilic substitution reactions?
- Answer: The -configuration induces steric hindrance, favoring S2 mechanisms in polar aprotic solvents (e.g., DMF). Computational modeling (DFT) can map transition-state geometries, while kinetic isotope effects () validate mechanism dominance. Contrast with racemic mixtures to isolate stereoelectronic effects .
Q. What advanced strategies mitigate hygroscopicity-induced analytical errors in this compound studies?
- Answer:
- Handling : Use gloveboxes (<1 ppm HO) for sample preparation.
- In-Situ Techniques : Employ Karl Fischer titration for real-time moisture monitoring.
- Spectroscopic Adjustments : Apply vacuum-drying protocols before IR/NMR and subtract solvent-background contributions algorithmically .
Methodological Best Practices
Q. How should researchers design kinetic studies to evaluate the thermal decomposition of this compound?
- Answer:
- Isothermal Conditions : Use differential scanning calorimetry (DSC) to measure activation energy () via Arrhenius plots.
- Sampling Intervals : Quench aliquots at fixed timepoints for GC-MS analysis.
- Control : Compare with deuterated analogs to assess H-bonding effects on degradation rates .
Q. What computational approaches are recommended for predicting the reactivity of this compound in complex reaction systems?
- Answer:
- Molecular Dynamics (MD) : Simulate solvent-cage effects on bromide leaving-group dynamics.
- QSPR Models : Correlate Hammett constants () with reaction rates for substituent effects.
- Hybrid Methods : Combine DFT (geometry optimization) with machine learning (ML) for multi-parameter reactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
